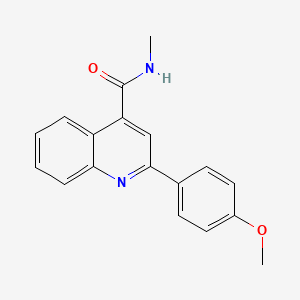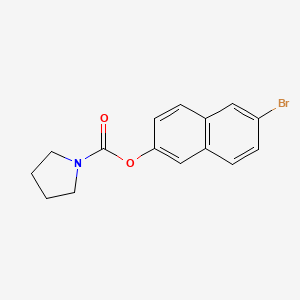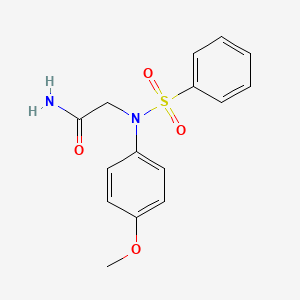![molecular formula C15H13N3O2 B5807899 2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring. It has been synthesized using various methods, and its mechanism of action is still being studied. In
Aplicaciones Científicas De Investigación
2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, the compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. In materials science, it has been studied for its potential use in organic light-emitting diodes, solar cells, and sensors. In agriculture, the compound has been studied for its potential use as a herbicide.
Mecanismo De Acción
The mechanism of action of 2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is still being studied. However, some studies suggest that the compound may act by inhibiting specific enzymes or receptors in the body. For example, one study found that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, the compound was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In another study, it was found to have anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, the compound has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its versatility. The compound has been shown to have potential applications in various fields, making it a useful tool for researchers. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of interest is the study of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's potential applications in materials science and agriculture warrant further investigation.
Métodos De Síntesis
The synthesis of 2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been reported in several studies. One of the commonly used methods involves the reaction of 2-methylphenol with chloromethyl methyl ether in the presence of a base, followed by the reaction of the resulting product with cyanic acid. The final step involves the reaction of the intermediate product with 2-chloropyridine in the presence of a base to yield the desired compound.
Propiedades
IUPAC Name |
5-[(2-methylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-6-2-3-8-13(11)19-10-14-17-15(18-20-14)12-7-4-5-9-16-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYVZIQBIVEKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)


![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)
![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)

